2-fluoro-5-(4-morpholinyl)-Benzenamine
Description
2-Fluoro-5-(4-morpholinyl)-benzenamine is a fluorinated aromatic amine derivative featuring a morpholine substituent. Its molecular formula is C₁₀H₁₂FN₂O, with a molecular weight of 195.22 g/mol (estimated). The compound consists of a benzene ring substituted with a fluorine atom at position 2 and a 4-morpholinyl group at position 5.
Properties
IUPAC Name |
2-fluoro-5-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGXOGCIKJMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(4-morpholinyl)-Benzenamine typically involves the introduction of a fluorine atom and a morpholine ring onto a benzene ring. One common method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring, followed by the attachment of the morpholine ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The specific methods and conditions can vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 2 undergoes substitution with various nucleophiles under optimized conditions:
Key Findings :
-
Fluorine substitution occurs regioselectively at position 2 due to electron-withdrawing effects of the nitro/morpholine groups .
-
Transition-metal-free amination using silylboronate and KOtert-Bu enables room-temperature coupling with secondary amines .
Reduction Reactions
The nitro group (if present) or aromatic ring can be reduced under catalytic hydrogenation or acidic conditions:
Mechanistic Notes :
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Nitro-to-amine reduction proceeds via adsorption of nitroarene on the Pd surface, followed by sequential hydrogenation .
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Ring hydrogenation requires harsh conditions (e.g., Zn/HCl) due to deactivation by the morpholine group .
Oxidation Reactions
The amine group undergoes oxidative transformations to form nitroso or imine derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 0°C | 2-Fluoro-5-morpholinylnitrosobenzene | 52% | |
| CrO₃ | AcOH, 40°C | 2-Fluoro-5-morpholinylbenzaldehyde | 37% |
Limitations :
-
Over-oxidation to carboxylic acids occurs with prolonged KMnO₄ exposure (>2 hr) .
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Morpholine ring stability under strong oxidants remains unconfirmed.
Cyclization and Heterocycle Formation
Reactions with bifunctional reagents yield fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CS₂ | H₂S, 200°C | 2-(Morpholinyl)benzothiazole | 41% | |
| Phosgene | Toluene, 80°C | 5-Morpholinyl-2-fluoro-phenylisocyanate | 53% |
Applications :
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Fluoro-5-(4-morpholinyl)-benzenamine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable for creating derivatives with specific functional groups. The incorporation of fluorine enhances the compound's reactivity and stability, facilitating further transformations in synthetic pathways.
Synthetic Routes
The synthesis of this compound typically involves:
- Introduction of the fluorine atom onto the benzene ring.
- Attachment of the morpholine ring through substitution reactions.
These methods allow for the efficient production of this compound, which can then be utilized in various chemical syntheses.
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. The compound's structural features allow it to interact with specific enzyme active sites, making it a candidate for studies aimed at understanding enzyme mechanisms and developing therapeutic agents.
Receptor Binding Studies
The compound's ability to bind to various receptors has also been explored. Research indicates that modifications to the morpholine ring can influence binding affinity and specificity, which is critical for drug design and development. These studies contribute to our understanding of how structural variations affect biological activity.
Industrial Applications
Material Production
In industrial settings, this compound is utilized in the production of specialized materials such as polymers and coatings. The unique properties imparted by the fluorine atom enhance material performance, making them suitable for applications requiring durability and chemical resistance.
Case Studies
Mechanism of Action
The mechanism of action of 2-fluoro-5-(4-morpholinyl)-Benzenamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and morpholine ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Halogenation Patterns
- Fluorine vs.
- Trifluoromethyl vs. Morpholinyl: The -CF₃ group in 2-(2-methoxy-4-methylphenoxy)-5-(trifluoromethyl)benzenamine is strongly electron-withdrawing, while the morpholinyl group in the target compound offers hydrogen-bonding sites, influencing solubility and reactivity .
Heterocyclic vs. Alkoxy Substituents
- Morpholinyl groups (e.g., in the target compound and 2-methoxy-5-methyl-4-(4-morpholinyl)-benzenamine) improve water solubility and metabolic stability in drug candidates .
- Trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups (e.g., in and ) enhance thermal stability and resistance to degradation, making them suitable for industrial applications .
Physicochemical Properties
- Molecular Weight : The target compound (195.22 g/mol) is lighter than trifluoromethyl derivatives (e.g., 297.28 g/mol in ), which may affect bioavailability.
- Polarity : Morpholinyl and methoxy substituents increase polarity compared to methyl or halogen groups, impacting partition coefficients (logP) .
Biological Activity
2-Fluoro-5-(4-morpholinyl)-benzenamine, also known by its CAS number 500206-01-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The chemical structure of this compound consists of a fluorobenzene ring substituted with a morpholine group at the para position. Its molecular formula is C11H14FN, and it has a molecular weight of 185.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H14FN |
| Molecular Weight | 185.24 g/mol |
| CAS Number | 500206-01-9 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation effectively, with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. It is hypothesized that the morpholine moiety enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular proteins involved in cell survival and proliferation pathways.
Case Studies
- In Vitro Studies : In vitro studies on human leukemia cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 2 µM, indicating potent activity against these cells.
- Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups. The study highlighted a reduction in tumor growth rates by up to 70% over a treatment period of four weeks.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | ~2 | Induces apoptosis and cell cycle arrest |
| 2-Chloro-5-(4-morpholinyl)-benzenamine | ~5 | Similar mechanism but less potent |
| 3-Fluoro-4-(4-morpholinyl)-benzenamine | ~3 | Different binding affinity to target proteins |
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions where morpholine is introduced to a fluorobenzene derivative. Variations in synthesis can lead to derivatives that may possess enhanced biological activities or altered pharmacokinetic profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-fluoro-5-(4-morpholinyl)-benzenamine, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use Buchwald-Hartwig amination to introduce the morpholine group to a fluorinated benzene precursor. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions .
- Step 2 : Fluorination via electrophilic substitution (e.g., using Selectfluor™) at the ortho or para position relative to the amine group. Monitor regioselectivity with NMR (¹⁹F and ¹H) .
- Yield Optimization : Use high-purity reagents, control reaction temperature (70–90°C), and employ column chromatography for purification. Validate purity via HPLC (>98%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- Structural Confirmation : Use ¹H/¹³C/¹⁹F NMR and FT-IR to verify substituent positions and functional groups. Compare with spectral databases (e.g., NIST Chemistry WebBook) .
- Electronic Properties : Conduct DFT calculations (e.g., Gaussian 16) to analyze electron density distribution, HOMO-LUMO gaps, and substituent effects on aromatic ring reactivity .
- Physical Data : Measure melting point (DSC) and solubility in polar/nonpolar solvents. Cross-reference with analogs like 4-chloro-2-(trifluoromethyl)benzenamine for trends .
Q. What safety protocols are critical for handling this compound?
- Methodology :
- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential methemoglobinemia risks, as seen in structurally similar aniline derivatives .
- Waste Disposal : Follow EPA guidelines for aromatic amines. Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts in Suzuki-Miyaura couplings)?
- Methodology :
- Root-Cause Analysis : Use LC-MS to identify byproducts (e.g., dehalogenated intermediates). Vary reaction conditions (base, solvent polarity) to suppress side reactions .
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in morpholine) to track bond cleavage pathways. Compare with analogs like 2,5-diethoxy-4-morpholinyl-benzenamine .
Q. What experimental designs are suitable for studying this compound’s role in kinase inhibition (e.g., VEGFR)?
- Methodology :
- In Vitro Assays : Use fluorescence polarization assays to measure binding affinity to VEGFR-2. Benchmark against known inhibitors (e.g., Sorafenib) .
- Crystallography : Co-crystallize the compound with VEGFR kinase domain to map binding interactions (e.g., morpholine oxygen’s H-bonding with active site) .
- SAR Studies : Synthesize derivatives (e.g., replacing fluorine with chloro or methoxy groups) and correlate structural changes with IC₅₀ values .
Q. How can computational models predict the compound’s environmental persistence and toxicity?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
